molecular formula C26H20ClFN2O4 B2933475 Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate CAS No. 1114835-48-1

Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate

Cat. No. B2933475
M. Wt: 478.9
InChI Key: AGRWZKHDGAXQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate is a useful research compound. Its molecular formula is C26H20ClFN2O4 and its molecular weight is 478.9. The purity is usually 95%.
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Scientific Research Applications

Quinoline Derivatives as Fluorophores and Antioxidants

Quinoline derivatives are recognized for their efficacy as fluorophores, utilized extensively in biochemistry and medicine for probing various biological systems. The search for new compounds with enhanced sensitivity and selectivity continues to be of significant importance. In particular, aminoquinolines are promising candidates for potential antioxidants and radioprotectors, indicating their versatile applications in scientific research beyond their traditional use. Such findings were elaborated by Aleksanyan and Hambardzumyan (2013), suggesting the relevance of quinoline derivatives in developing sensitive and selective compounds for biological studies (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Applications

Quinolines have also been studied for their potential as antimicrobial agents. Desai, Shihora, and Moradia (2007) synthesized new quinazolines, demonstrating their antibacterial and antifungal activities against various pathogens. This underscores the potential of quinoline derivatives in addressing microbial resistance and developing new therapeutic agents (Desai, Shihora, & Moradia, 2007).

Role in Cancer Research

Further extending their utility, certain quinoline derivatives have been identified as potent inhibitors for VEGFR-2 and EGFR tyrosine kinases, indicating their potential as effective anti-cancer agents. Riadi et al. (2021) detailed the synthesis, characterization, and biological evaluation of a new quinazolinone-based derivative, highlighting its potent cytotoxic activity against various human cancer cell lines. This reinforces the significance of quinoline derivatives in cancer research, offering avenues for novel therapeutic strategies (Riadi et al., 2021).

Synthesis and Structural Analysis

The synthesis and structural analysis of quinoline derivatives are critical aspects of their research applications. Hisham et al. (2019) focused on synthesizing selected N-aryl-2-aminoquinolines, investigating their fluorescence properties which are vital for applications in biological imaging and sensors. Such studies provide insights into the luminescence properties of quinoline derivatives, facilitating their application in diverse scientific research areas (Hisham et al., 2019).

properties

IUPAC Name

ethyl 4-[2-(4-chloro-2-fluoroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O4/c1-2-33-26(32)17-8-10-21-19(12-17)24(14-23(29-21)16-6-4-3-5-7-16)34-15-25(31)30-22-11-9-18(27)13-20(22)28/h3-14H,2,15H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRWZKHDGAXQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((4-chloro-2-fluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate

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